molecular formula C21H15BrN6O3 B11198698 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11198698
M. Wt: 479.3 g/mol
InChI Key: IKGDURTVDYOESO-UHFFFAOYSA-N
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Description

The compound 5-{[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE is a complex organic molecule that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate amidoxime with a carboxylic acid derivative.

    Bromination of the phenyl ring:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This involves the condensation of a suitable hydrazine derivative with a pyrimidine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE: can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The oxadiazole and pyrazolo[3,4-d]pyrimidin-4-one moieties can participate in redox reactions under appropriate conditions.

    Cyclization reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.

Scientific Research Applications

5-{[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE:

    Medicinal chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Materials science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-{[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE
  • 5-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE

Uniqueness

The uniqueness of 5-{[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(4-METHOXYPHENYL)-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C21H15BrN6O3

Molecular Weight

479.3 g/mol

IUPAC Name

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C21H15BrN6O3/c1-30-16-8-6-15(7-9-16)28-20-17(10-24-28)21(29)27(12-23-20)11-18-25-19(26-31-18)13-2-4-14(22)5-3-13/h2-10,12H,11H2,1H3

InChI Key

IKGDURTVDYOESO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br

Origin of Product

United States

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